3-Fluoro-4-propoxybenzaldehyde
Overview
Description
3-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as fluorobenzaldehydes . Fluorobenzaldehydes are a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .
Scientific Research Applications
Synthesis and Biological Activity
3-Fluoro-4-propoxybenzaldehyde has been utilized in the synthesis of various organic compounds, demonstrating a range of biological activities. The synthesis of thiazolidin-4-one derivatives using 4-Fluorobenzaldehyde has shown promising antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (El Nezhawy et al., 2009). Additionally, fluorinated analogues of combretastatin A-4, synthesized using a series of fluorinated benzaldehydes, including derivatives similar to 3-Fluoro-4-propoxybenzaldehyde, have demonstrated significant in vitro anticancer properties, underscoring the compound's potential in cancer treatment research (Lawrence et al., 2003).
Chemical Synthesis and Characterization
Fluorinated Compounds in Material Science
The incorporation of fluorinated compounds like 3-Fluoro-4-propoxybenzaldehyde into material synthesis has been explored for enhancing specific material properties. For instance, fluorinated microporous polyaminals have shown increased surface areas and improved CO2 adsorption capabilities, indicating their potential use in environmental applications such as gas capture and storage (Li et al., 2016).
Spectroscopy and Structural Analysis
Detailed structural and vibrational characterization of related fluorobenzaldehydes has been conducted using techniques like X-ray diffraction and vibrational spectroscopy. These studies provide crucial insights into the molecular behavior of these compounds under various conditions, contributing to the understanding of their reactivity and stability in different environments (Tursun et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that fluoro-organic compounds have been studied for their potential in various applications, including the pharmaceutical and agrochemical industries .
Mode of Action
Fluorination in organic compounds can alter molecular recognition by biological systems . For instance, fluorination at C3 has been shown to invert the natural preference of hydroxyproline from C4-exo to C4-endo pucker .
Biochemical Pathways
Fluoro-organic compounds have been associated with various biological effects, including potential carcinogenicity and neurotoxicity .
properties
IUPAC Name |
3-fluoro-4-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJONVSVSLGOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxybenzaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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